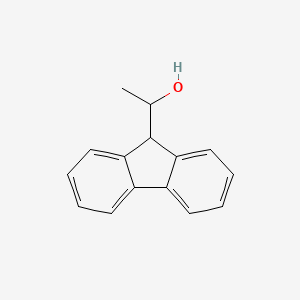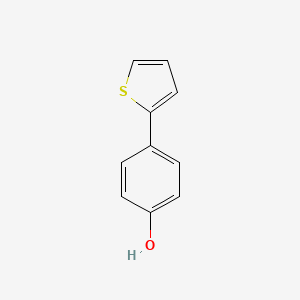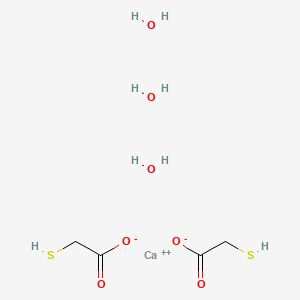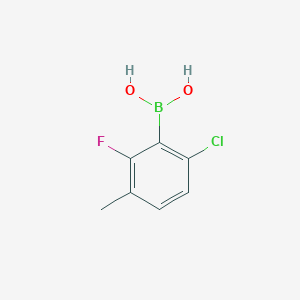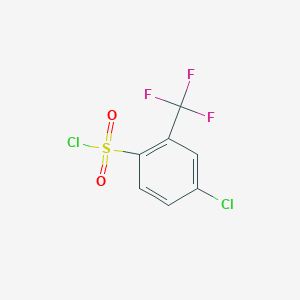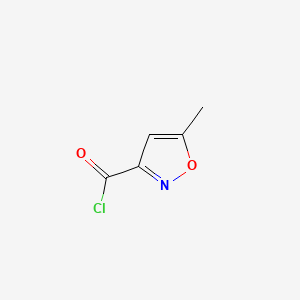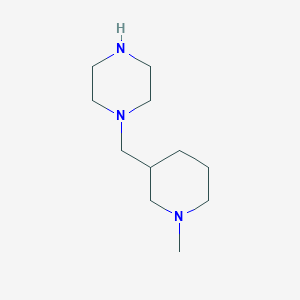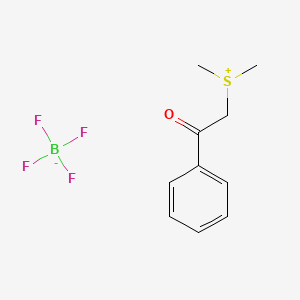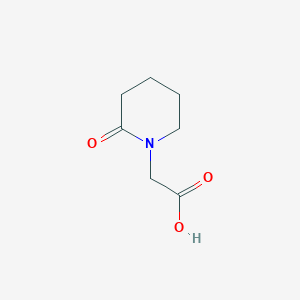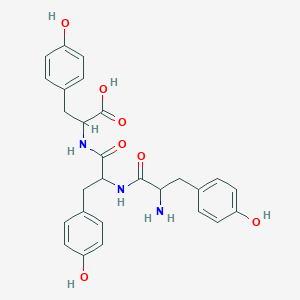
H-Tyr-Tyr-Tyr-OH
Descripción general
Descripción
The compound (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is a tripeptide consisting of three tyrosine residues. It is known for its potential biological activities, including its role as an antihypertensive peptide. This compound inhibits the angiotensin I-converting enzyme, making it a subject of interest in the study of high blood pressure .
Aplicaciones Científicas De Investigación
(S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of action
The primary target of (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, also known as H-TYR-TYR-TYR-OH, is the angiotensin I-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Biochemical pathways
By inhibiting ACE, this compound affects the RAS pathway . The reduction in angiotensin II levels leads to decreased vasoconstriction and reduced release of aldosterone, a hormone that promotes sodium and water retention. These effects collectively result in blood pressure reduction .
Pharmacokinetics
Its efficacy in reducing blood pressure suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of action
The molecular effect of this compound’s action is the inhibition of ACE, leading to decreased levels of angiotensin II . This results in vasodilation and reduced fluid volume, ultimately lowering blood pressure at the cellular level .
Análisis Bioquímico
Biochemical Properties
H-TYR-TYR-TYR-OH: plays a crucial role in biochemical reactions, particularly in the inhibition of angiotensin I-converting enzyme (ACE). This enzyme is involved in the regulation of blood pressure, and the inhibition by This compound can lead to antihypertensive effects . The compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This interaction is characterized by a high degree of specificity and affinity, making This compound a valuable tool in the study of ACE inhibition and its physiological implications .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. In particular, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, This compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, the compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular functions and overall cell health .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of ACE, as mentioned earlier. This inhibition occurs through the binding of This compound to the active site of the enzyme, blocking its catalytic activity . Furthermore, the compound can interact with other biomolecules, such as receptors and transporters, influencing their function and activity. These interactions can lead to changes in cellular signaling and metabolic pathways, ultimately affecting cellular behavior and physiology .
Temporal Effects in Laboratory Settings
The stability and degradation of This compound in laboratory settings are critical factors that influence its effects over time. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of This compound on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to This compound can lead to sustained changes in cellular signaling and metabolism, highlighting the importance of considering temporal factors in experimental design .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the reduction of blood pressure in hypertensive rats . At higher doses, This compound can induce toxic or adverse effects, including alterations in liver and kidney function . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily related to tyrosine metabolism. The compound can be metabolized by enzymes such as tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase, leading to the production of various metabolites . These metabolic pathways play a crucial role in maintaining cellular homeostasis and regulating metabolic flux. Additionally, This compound can influence the levels of other metabolites, further highlighting its significance in cellular metabolism .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . The distribution of This compound can also be influenced by factors such as tissue permeability and blood flow, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of This compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can influence the interactions of This compound with other biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of This compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is through fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Thioesterification: Another method involves the direct thioesterification of a fully protected peptide acid using carbodiimide.
Industrial Production Methods: Industrial production of (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid typically follows the SPPS method due to its efficiency and scalability. The process involves automated peptide synthesizers that can handle large-scale production while maintaining high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid can undergo oxidation reactions, particularly at the phenolic hydroxyl groups of the tyrosine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the peptide.
Substitution Products: Halogenated or sulfonated derivatives.
Comparación Con Compuestos Similares
H-Tyr-OH: A single tyrosine residue that lacks the enhanced biological activity seen in the tripeptide form.
Uniqueness: (S)-2-((S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid is unique due to its tripeptide structure, which provides enhanced stability and potency in enzyme inhibition compared to its dipeptide and monopeptide counterparts. Its ability to inhibit the angiotensin I-converting enzyme with high specificity makes it a valuable compound in hypertension research .
Propiedades
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O7/c28-22(13-16-1-7-19(31)8-2-16)25(34)29-23(14-17-3-9-20(32)10-4-17)26(35)30-24(27(36)37)15-18-5-11-21(33)12-6-18/h1-12,22-24,31-33H,13-15,28H2,(H,29,34)(H,30,35)(H,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRFSFXLFWWAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404802 | |
| Record name | Tyr-Tyr-Tyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7390-78-5 | |
| Record name | Tyr-Tyr-Tyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



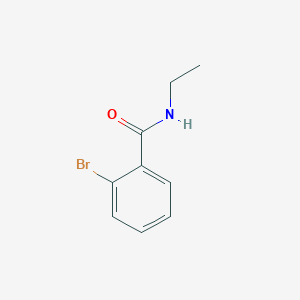

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/new.no-structure.jpg)
